molecular formula C10H12N4OS B13680583 1-(4-Ethoxyphenyl)-5-(methylthio)-1H-tetrazole

1-(4-Ethoxyphenyl)-5-(methylthio)-1H-tetrazole

Cat. No.: B13680583
M. Wt: 236.30 g/mol
InChI Key: WABDKWYFYFJHQU-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-5-(methylthio)-1H-tetrazole is an organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties and reactivity. This compound, in particular, features an ethoxyphenyl group and a methylthio group attached to the tetrazole ring, which may impart specific chemical and biological properties.

Preparation Methods

The synthesis of 1-(4-Ethoxyphenyl)-5-(methylthio)-1H-tetrazole typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethoxyphenylhydrazine and methylthioisocyanate.

    Cyclization Reaction: The hydrazine derivative undergoes a cyclization reaction with the isocyanate to form the tetrazole ring.

    Reaction Conditions: This reaction is usually carried out in the presence of a suitable solvent such as ethanol or acetonitrile, under reflux conditions to facilitate the cyclization process.

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

1-(4-Ethoxyphenyl)-5-(methylthio)-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride in DMF.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, iron powder.

    Solvents: Ethanol, acetonitrile, DMF.

Major products formed from these reactions include sulfoxides, sulfones, and substituted tetrazoles.

Scientific Research Applications

1-(4-Ethoxyphenyl)-5-(methylthio)-1H-tetrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly as an antimicrobial or anticancer agent.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic uses, such as in the treatment of infections or cancer.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-(4-Ethoxyphenyl)-5-(methylthio)-1H-tetrazole exerts its effects depends on its specific application:

    Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity.

    Chemical Reactivity: The presence of the tetrazole ring and the functional groups (ethoxy and methylthio) allows for various chemical transformations, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

1-(4-Ethoxyphenyl)-5-(methylthio)-1H-tetrazole can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)-5-(methylthio)-1H-tetrazole: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.

    1-(4-Ethoxyphenyl)-5-(methylsulfonyl)-1H-tetrazole:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H12N4OS

Molecular Weight

236.30 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-5-methylsulfanyltetrazole

InChI

InChI=1S/C10H12N4OS/c1-3-15-9-6-4-8(5-7-9)14-10(16-2)11-12-13-14/h4-7H,3H2,1-2H3

InChI Key

WABDKWYFYFJHQU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)SC

Origin of Product

United States

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